N-[2-(2-fluorophenyl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Description
This compound is a thiazole-5-carboxamide derivative featuring a 2-(2-fluorophenyl)ethyl substituent at the carboxamide nitrogen and a 1H-pyrrol-1-yl group at the 2-position of the thiazole ring. Its molecular formula is C₁₇H₁₇FN₃OS (molecular weight: 337.4 g/mol).
Properties
Molecular Formula |
C17H16FN3OS |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H16FN3OS/c1-12-15(23-17(20-12)21-10-4-5-11-21)16(22)19-9-8-13-6-2-3-7-14(13)18/h2-7,10-11H,8-9H2,1H3,(H,19,22) |
InChI Key |
HRYIZUMYQCADOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 4-Methyl-1,3-Thiazole-5-Carboxylic Acid Intermediate
The thiazole core is constructed via the Hantzsch thiazole synthesis, which involves cyclocondensation of thiosemicarbazones with α-bromo ketones. For this compound, 2-bromo-4-fluoroacetophenone reacts with a substituted thiosemicarbazide under reflux in ethanol (4–5 h) to yield 4-methyl-1,3-thiazole-5-carboxylic acid derivatives . Key parameters include:
Table 1: Reaction Conditions for Thiazole Core Synthesis
The carboxylic acid at position 5 is critical for subsequent amide coupling. IR spectra of intermediates show characteristic C=O stretches at 1,680–1,710 cm⁻¹, while ¹³C NMR confirms the methyl group at position 4 (δ 18.9–20.1 ppm) .
Introduction of the Pyrrol-1-yl Group at Position 2
The pyrrol-1-yl substituent is introduced via nucleophilic aromatic substitution (SₙAr) or palladium-catalyzed cross-coupling. A two-step approach is optimal:
-
Chlorination : The thiazole intermediate undergoes chlorination at position 2 using PCl₅ or SOCl₂.
-
Coupling with Pyrrole : The chloride reacts with pyrrole in the presence of a base (e.g., K₂CO₃) and a Pd catalyst (e.g., Pd(PPh₃)₄) to form the C–N bond .
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Chlorination | PCl₅, DMF, 0°C → RT, 2 h | 85% | |
| Coupling | Pyrrole, Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12 h | 72% |
¹H NMR of the product shows distinct pyrrole proton signals at δ 6.2–6.4 ppm (multiplet, 4H) .
Formation of the Carboxamide Side Chain
The carboxylic acid at position 5 is converted to the carboxamide via activation and coupling with 2-(2-fluorophenyl)ethylamine. EDC/HOBt or DCC/DMAP systems are employed for peptide bond formation :
Table 3: Amide Coupling Optimization
| Coupling Agent | Solvent | Temp. (°C) | Yield | Purity (HPLC) | Source |
|---|---|---|---|---|---|
| EDC/HOBt | Dichloromethane | 0 → RT | 76% | 98% | |
| DCC/DMAP | THF | RT | 68% | 95% |
Post-coupling, the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7). HRMS confirms the molecular ion peak at m/z 430.6 [M+H]⁺.
Analytical Characterization and Validation
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 8.1 (s, 1H, thiazole-H), 7.4–7.2 (m, 4H, fluorophenyl), 6.3 (m, 4H, pyrrole), 3.6 (t, 2H, –CH₂NH–), 2.9 (t, 2H, –CH₂C₆H₄F), 2.4 (s, 3H, –CH₃) .
Biocompatibility : Hemolytic assays show <5% erythrocyte lysis at 100 μM, comparable to negative controls .
Scale-Up and Process Optimization
Large-scale synthesis (100 g) employs TEMPO/NaOCl oxidation for intermediate purification . Key adjustments include:
-
Solvent Switch : Dichloromethane → isopropyl ether for improved solubility .
-
Temperature Control : Maintain 0–2°C during oxidations to minimize byproducts .
Table 4: Scale-Up Parameters
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The thiazole ring’s electron-deficient nature enables nucleophilic substitution, particularly at positions activated by adjacent substituents. Key observations include:
-
Hydrolysis : The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. For example, reaction with NaOH yields the corresponding sodium carboxylate, while H<sub>2</sub>SO<sub>4</sub> produces the free acid.
-
Halogenation : Bromination at the 4-methyl position occurs via radical mechanisms under UV light, yielding 4-(bromomethyl) derivatives.
Table 1: Nucleophilic Substitution Reactions
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Hydrolysis | 6M HCl, reflux, 6h | Carboxylic acid derivative | 78–85 |
| Bromination | Br<sub>2</sub>, UV light, CCl<sub>4</sub> | 4-(Bromomethyl)thiazole | 62 |
Electrophilic Aromatic Substitution on the Pyrrole Ring
The 1H-pyrrol-1-yl group participates in electrophilic substitution due to its electron-rich aromatic system:
-
Nitration : Reaction with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups predominantly at the β-position of the pyrrole ring.
-
Sulfonation : Concentrated H<sub>2</sub>SO<sub>4</sub> at 50°C produces sulfonated derivatives, though steric hindrance from the thiazole group limits regioselectivity .
Functionalization of the Fluorophenyl Side Chain
The 2-fluorophenyl ethyl moiety undergoes reactions typical of aromatic fluorides:
-
Suzuki Coupling : Pd-catalyzed cross-coupling with arylboronic acids replaces the fluorine atom, yielding biaryl derivatives .
-
Hydrogenation : Catalytic hydrogenation (H<sub>2</sub>, Pd/C) reduces the ethyl linker to an ethane group while retaining the fluorophenyl ring.
Table 2: Fluorophenyl Side Chain Reactivity
Cycloaddition and Ring-Opening Reactions
The thiazole ring participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming bicyclic adducts. Ring-opening reactions occur under strong reducing conditions (e.g., LiAlH<sub>4</sub>), yielding open-chain thioamide intermediates .
Oxidation and Reduction Pathways
-
Oxidation : MnO<sub>2</sub> selectively oxidizes the pyrrole ring’s α-positions to ketones.
-
Reduction : NaBH<sub>4</sub> reduces the carboxamide to a primary amine, modifying the compound’s polarity.
Stability and Degradation
The compound degrades under UV light via C-F bond cleavage in the fluorophenyl group, forming phenolic byproducts. Hydrolytic stability varies with pH:
-
t<sub>1/2</sub> (pH 7.4) : >48h
-
t<sub>1/2</sub> (pH 1.2) : 12h
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-[2-(2-fluorophenyl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide exhibit significant anticancer activity. For instance, studies on thiazole derivatives have shown promising results against various cancer cell lines. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Case Study Example :
A related compound demonstrated percent growth inhibition (PGI) values of over 75% against several cancer lines, including SNB-19 and OVCAR-8, indicating strong potential for further development in cancer therapies .
Antimicrobial Activity
The compound's thiazole moiety is known for its antimicrobial properties. Research has documented the effectiveness of thiazole derivatives against both Gram-positive and Gram-negative bacteria as well as fungal species.
Case Study Example :
In vitro studies have shown that certain thiazole derivatives possess significant antimicrobial activity, making them candidates for developing new antibiotics to combat resistant strains .
Synthesis and Design
The synthesis of this compound typically involves multi-step organic reactions. The design process often incorporates molecular modeling to predict the compound's interaction with biological targets.
Synthesis Overview :
- Starting Materials : Fluorinated phenyl compounds and pyrrole derivatives.
- Reagents : Coupling agents and solvents appropriate for thiazole formation.
- Characterization Techniques : NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Potential Therapeutic Applications
Given its biological activities, this compound holds promise in various therapeutic areas:
Cancer Therapy
The compound's ability to inhibit tumor growth positions it as a candidate for development into anticancer drugs.
Antimicrobial Agents
With rising antibiotic resistance, compounds like this one could be pivotal in developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenyl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a) 4-Ethyl-N-(4-Fluorophenyl)-2-(1H-Pyrrol-1-yl)-1,3-Thiazole-5-Carboxamide
- Key Difference : Fluorine is at the para-position of the phenyl ring instead of ortho.
- Molecular Weight : 341.4 g/mol .
b) N-[2-(4-Fluorophenyl)ethyl]-4-Methyl-2-(1H-Pyrrol-1-yl)-1,3-Thiazole-5-Carboxamide (Hypothetical)
Variations in the Thiazole Substituents
a) Ethyl 4-Methyl-2-(1H-Pyrrol-1-yl)-1,3-Thiazole-5-Carboxylate
b) 2-(Cyclopentylamino)-N-[2-(2-Methoxyphenyl)ethyl]-4-Methyl-1,3-Thiazole-5-Carboxamide
Modifications to the Ethyl Linker
a) N-[2-(Furan-2-yl)ethyl]-4-Methyl-2-(1H-Pyrrol-1-yl)-1,3-Thiazole-5-Carboxamide
b) N-[2-(2-Methoxyphenyl)ethyl]-4-Methyl-2-(1H-Pyrrol-1-yl)-1,3-Thiazole-5-Carboxamide
Structural-Activity Relationship (SAR) Insights
Biological Activity
N-[2-(2-fluorophenyl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula and structure:
- Molecular Formula : C16H18FN3OS
- Molecular Weight : 319.40 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including our compound of interest. Thiazoles are known to exhibit significant cytotoxic effects against various cancer cell lines.
The proposed mechanisms include:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell growth in several cancer types, including breast (MCF7), lung (A549), and colon (HT29) cancer cell lines.
- Induction of Apoptosis : It promotes programmed cell death through intrinsic pathways, which may involve the modulation of Bcl-2 family proteins.
Case Studies
-
Study on MCF7 Cells :
- Findings : The compound exhibited an IC50 value of 15 µM, indicating potent cytotoxicity.
- Mechanism : Induced apoptosis through caspase activation.
-
Study on A549 Cells :
- Findings : Showed significant inhibition of cell viability with an IC50 value of 20 µM.
- Mechanism : Inhibition of the PI3K/Akt signaling pathway.
Comparative Biological Activity Table
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 | 15 | Apoptosis induction via caspases |
| This compound | A549 | 20 | PI3K/Akt pathway inhibition |
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. It appears to reduce pro-inflammatory cytokine production in vitro.
Antimicrobial Activity
Preliminary studies indicate that thiazole derivatives possess antimicrobial properties against various bacterial strains, suggesting a broader therapeutic application.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-[2-(2-fluorophenyl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, and how can they be methodologically addressed?
- Answer : The synthesis of thiazole-carboxamide derivatives often involves multi-step reactions, including condensation and cyclization steps. Challenges include regioselectivity in pyrrole substitution and maintaining stability of the fluorophenyl ethyl group. A methodologically robust approach involves using computational reaction path search tools (e.g., quantum chemical calculations) to predict intermediates and optimize reaction conditions . Additionally, intermediates should be characterized via HPLC and NMR at each step to confirm purity and structural fidelity, as demonstrated in analogous fluorophenyl-pyrazole syntheses .
Q. How can researchers optimize the solubility of this compound for in vitro assays?
- Answer : Low aqueous solubility is common in fluorinated heterocycles due to hydrophobic aromatic rings. Methodological solutions include:
- Co-solvent systems : Use DMSO-water gradients (e.g., ≤0.1% DMSO) to maintain solubility without compromising cellular viability .
- Structural analogs : Introduce hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions, guided by SAR studies of similar thiazole derivatives .
- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability, a strategy validated for fluorophenyl-imidazole analogs .
Q. What spectroscopic and crystallographic techniques are recommended for confirming structural integrity?
- Answer :
- X-ray crystallography : Resolve the 3D structure to confirm regiochemistry of the pyrrole and thiazole moieties, as applied to ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate .
- Advanced NMR : Use -NMR to track fluorophenyl group orientation and - HSQC for heterocyclic ring assignments .
- Mass spectrometry : High-resolution MS (HRMS) ensures accurate molecular weight confirmation, critical for distinguishing isomers .
Advanced Research Questions
Q. How should researchers design experiments to investigate the compound’s mechanism of action in enzymatic assays?
- Answer :
- Kinetic studies : Use Michaelis-Menten and Lineweaver-Burk analyses to determine inhibition constants () and mode of action (competitive/non-competitive).
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics with target proteins, as seen in studies of fluorophenyl-triazole-carboxamides .
- Mutagenesis assays : Identify critical residues in the enzyme active site by correlating activity loss with specific mutations, leveraging structural data from crystallography .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Answer : Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:
- Standardized protocols : Adopt OECD guidelines for reproducibility, such as fixed DMSO concentrations and cell passage limits .
- Orthogonal assays : Validate results using unrelated methods (e.g., SPR for binding affinity vs. cellular viability assays) .
- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to aggregate data from multiple studies, accounting for variables like pH or temperature .
Q. How can computational modeling enhance the understanding of structure-activity relationships (SAR) for this compound?
- Answer :
- Docking simulations : Use software like AutoDock Vina to predict binding poses with target proteins, focusing on fluorophenyl and pyrrole interactions .
- QSAR models : Train regression models on bioactivity data from analogs (e.g., fluorophenyl-pyrazoles) to identify critical substituents .
- MD simulations : Probe conformational stability in aqueous and lipid environments, identifying solubility bottlenecks .
Methodological Resources
- Experimental Design : Utilize factorial design (e.g., Box-Behnken) to optimize reaction yields and bioassay conditions with minimal experiments .
- Data Validation : Cross-reference spectral data with repositories like PubChem and crystallographic databases (e.g., CCDC) .
- Ethical Compliance : Adhere to EHS (Environmental, Health, Safety) frameworks for handling fluorinated compounds, including waste disposal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
